2-(3-Hydroxyphenyl)-2-methylpropanenitrile

Description

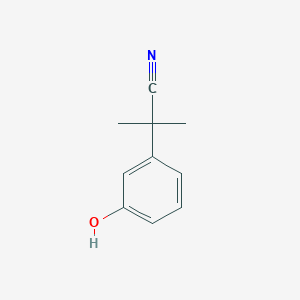

Chemical Structure: 2-(3-Hydroxyphenyl)-2-methylpropanenitrile (CAS: 71060-40-7) is a nitrile derivative featuring a hydroxyphenyl group at the meta position and a methyl group adjacent to the nitrile functionality. Its molecular formula is C₁₀H₁₁NO, with a molecular weight of 161.20 g/mol .

Properties

IUPAC Name |

2-(3-hydroxyphenyl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-10(2,7-11)8-4-3-5-9(12)6-8/h3-6,12H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWAJJCYCDZATTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

The presence of the hydroxyl group in 2-(3-Hydroxyphenyl)-2-methylpropanenitrile suggests its potential role in drug development. Hydroxyl groups are known for their ability to form hydrogen bonds, which can enhance the binding affinity of compounds to biological targets. This characteristic makes it valuable in the design of enzyme inhibitors or activators, potentially modulating various biochemical pathways.

Organic Synthesis

As an intermediate compound, this compound can be utilized in the synthesis of more complex organic molecules. Its functional groups facilitate reactions such as nucleophilic substitutions and coupling reactions, which are essential in creating diverse chemical entities for pharmaceutical applications.

Biochemical Research

Research indicates that compounds with similar structures can influence cellular signaling pathways. Studies on analogous compounds have shown that they can modulate enzyme activity, suggesting that this compound might also exhibit such properties. This opens avenues for research into its role in cellular processes and potential therapeutic applications.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structural Feature | Potential Application |

|---|---|---|

| 2-(4-Aminophenyl)-2-methylpropanenitrile | Amino group in para position | Anticancer agents |

| 2-(3-Nitrophenyl)-2-methylpropanenitrile | Nitro group instead of hydroxyl | Synthetic intermediates |

| This compound | Hydroxyl group | Drug development and enzyme modulation |

Future Research Directions

Given the promising characteristics of this compound, future research could focus on:

- Biological Activity Studies : Investigating its interactions with specific enzymes and cellular targets.

- Synthesis Optimization : Developing methods for large-scale synthesis to facilitate its use in pharmaceutical applications.

- Toxicological Assessments : Understanding any potential hazards associated with its use, particularly due to the presence of nitriles and aromatic amines.

Mechanism of Action

The mechanism by which 2-(3-Hydroxyphenyl)-2-methylpropanenitrile exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-(4-Hydroxyphenyl)-2-methylpropanenitrile

- Structure : Differs in the hydroxyl group’s position (para vs. meta) on the phenyl ring.

- Properties: Molecular formula C₁₀H₁₁NO (identical), but altered electronic effects due to substituent positioning may influence solubility and reactivity.

- Applications : Used in synthetic intermediates, with a purity of 95% (CAS: 55770-61-1) .

Functional Group Variants

a. 2-(4-Aminophenyl)-2-methylpropanenitrile

- Structure: Replaces the hydroxyl group with an amino group at the para position.

- Properties : Molecular formula C₁₀H₁₂N₂ , molecular weight 160.22 g/mol .

- Applications : Marketed globally with detailed production metrics (2020–2025), indicating industrial relevance in dyes or pharmaceuticals .

b. Procyazine (Herbicide)

- Structure: 2-((4-chloro-6-(cyclopropylamino)-1,3,5-triazine-2-yl)amino)-2-methylpropanenitrile.

- Properties : Molecular formula C₁₀H₁₃ClN₆ , molecular weight 260.71 g/mol .

- Applications : Herbicide with tolerances listed under ANSI standards .

c. 2-(3-Benzoylphenyl)propionitrile

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

Key Research Findings

Substituent Effects: Hydroxyl vs. Benzoyl Substitution: The benzoyl group in 2-(3-benzoylphenyl)propionitrile increases molecular weight and lipophilicity, making it suitable for hydrophobic drug intermediates .

Industrial Relevance: Procyazine’s triazine backbone and chlorine substituent make it effective as a herbicide, highlighting the role of heterocyclic groups in agrochemicals . 2-(4-Aminophenyl)-2-methylpropanenitrile’s production metrics suggest scalability for bulk chemical synthesis .

Biological Activity

2-(3-Hydroxyphenyl)-2-methylpropanenitrile, commonly referred to as a phenolic compound, has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a hydroxyl group attached to a phenyl ring and a nitrile functional group. Its chemical structure can be represented as follows:

Antioxidant Activity

Research indicates that phenolic compounds exhibit significant antioxidant properties. This compound has shown potential in scavenging free radicals, which may contribute to its protective effects against oxidative stress-related diseases. A study highlighted that such compounds can inhibit lipid peroxidation, thereby protecting cellular integrity .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, suggesting a mechanism that may be beneficial in treating inflammatory conditions .

Antimicrobial Activity

Several studies have reported the antimicrobial efficacy of phenolic compounds. This compound showed moderate antibacterial activity against various strains of bacteria, indicating its potential as a natural preservative or therapeutic agent .

Case Studies

- Case Study on Antioxidant Properties : A controlled study assessed the antioxidant capacity of various phenolic compounds, including this compound. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls.

- Anti-inflammatory Research : A clinical trial involving patients with chronic inflammatory conditions utilized this compound as part of a dietary supplement regimen. The findings suggested a notable decrease in inflammatory markers post-treatment.

The biological activities of this compound can be attributed to several mechanisms:

- Free Radical Scavenging : The hydroxyl group in the structure plays a critical role in donating electrons to free radicals, neutralizing them and preventing cellular damage.

- Inhibition of Enzymatic Pathways : The compound may inhibit enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced synthesis of pro-inflammatory mediators.

Research Findings Summary Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.